(1H-Benzo[d]imidazol-4-yl)methanamine
Description
Structure
2D Structure
Properties
IUPAC Name |
1H-benzimidazol-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNANBZSSHVTMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494635 | |
| Record name | 1-(1H-Benzimidazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64574-24-9 | |
| Record name | 1-(1H-Benzimidazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1h Benzo D Imidazol 4 Yl Methanamine and Its Analogues
Strategic Approaches to the Benzimidazole (B57391) Nucleus Formation
The formation of the benzimidazole core is the foundational step in the synthesis of the target compound. The challenge lies in controlling the regiochemistry to allow for functionalization at the 4-position. This is typically achieved by starting with a pre-functionalized benzene (B151609) ring, such as a substituted o-phenylenediamine (B120857).
Classical Condensation Reactions in Benzimidazole Synthesis Research
The most traditional and widely employed method for benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives under acidic and often harsh dehydrating conditions. orientjchem.orgrsc.org To achieve substitution at the 4-position of the benzimidazole ring, a 3-substituted o-phenylenediamine is required as the starting material. For instance, the reaction of 2,3-diaminobenzoic acid with formic acid would yield 1H-benzimidazole-4-carboxylic acid, a key precursor to the target molecule.
Another classical approach is the condensation of o-phenylenediamines with aldehydes, which proceeds via a Schiff base intermediate that undergoes oxidative cyclodehydrogenation. orientjchem.orgresearchgate.net Various oxidizing agents and catalysts have been employed to facilitate this transformation under milder conditions than the Phillips-Ladenburg synthesis. orientjchem.orgnih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| o-Phenylenediamine | Carboxylic Acid | Polyphosphoric Acid (PPA) | 2-Substituted Benzimidazole | tuiasi.ro |
| o-Phenylenediamine | Aldehyde | p-Toluenesulfonic acid (p-TsOH) | 2-Substituted Benzimidazole | orientjchem.org |
| o-Phenylenediamine | Aldehyde | H₂O₂ / HCl | 2-Substituted Benzimidazole | organic-chemistry.org |
| 3,4-Diaminobenzoic acid | Cyanoacetate | High Temperature Fusion | 5-Hydroxymethyl-1H-benzimidazole-2-acetonitrile | kau.edu.sa |
Modern Cyclization Methods for Benzimidazole Ring Construction
Modern synthetic chemistry has focused on developing more efficient, milder, and environmentally benign methods for benzimidazole ring construction. These often involve novel catalysts or reaction pathways that offer improved yields and substrate scope. benthamdirect.com
One significant advancement is the one-pot reductive cyclization of o-nitroanilines with aldehydes. organic-chemistry.orgpcbiochemres.comresearchgate.net This method uses a reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄), to reduce the nitro group to an amine in situ. organic-chemistry.orgresearchgate.net The newly formed diamine then condenses with the aldehyde to form the benzimidazole ring. This approach is highly versatile and allows for the regioselective synthesis of N-substituted benzimidazoles by starting with N-substituted o-nitroanilines. organic-chemistry.org
Other modern techniques include:
Oxidative C-N coupling: Intramolecular coupling between an sp³ C-H bond and a free N-H bond of N¹-alkyl-1,2-phenylenediamines can be achieved using oxygen and TEMPO. organic-chemistry.org
Transition-metal-free cyclization: Reactions of 2-iodoanilines with nitriles promoted by a strong base like potassium tert-butoxide (KOtBu) can yield benzimidazoles without the need for a metal catalyst. rsc.org
Nanoparticle Catalysis: Various transition metal nanoparticles (e.g., ZnO, Cu, Fe₂O₃) have been shown to effectively catalyze the condensation of o-phenylenediamines with aldehydes, often under green conditions such as in water or solvent-free systems. nih.govsci-hub.st
| Starting Material | Reagent(s) | Catalyst/Promoter | Method | Reference |
| o-Nitroaniline, Aldehyde | Na₂S₂O₄ | None | One-pot Reductive Cyclization | organic-chemistry.org |
| o-Nitroaniline, Aldehyde | Zn / NaHSO₃ | None | One-pot Reductive Cyclization in Water | pcbiochemres.com |
| 2-Iodoaniline, Nitrile | KOtBu | None | Transition-Metal-Free Cyclization | rsc.org |
| o-Phenylenediamine, Aldehyde | Air (O₂) | Ce(NO₃)₃·6H₂O | Aerobic Oxidation | rsc.org |
| o-Phenylenediamine, Aldehyde | Nano-Fe₂O₃ | Water | Nanoparticle Catalysis | nih.gov |
Palladium-Catalyzed and Other Transition Metal-Mediated Cyclizations
Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of N-heterocycles by enabling C-N bond formation under mild conditions with high functional group tolerance. acs.orgnih.gov These methods are especially valuable for achieving regioselective synthesis.
Palladium-catalyzed reactions often involve the coupling of N-(o-halophenyl)imidoyl chlorides or imidates with various N-nucleophiles. acs.org A powerful strategy for regioselective synthesis involves a cascade of two distinct palladium-catalyzed C-N bond-forming reactions, allowing for the predictable construction of complex heterocycles from simple dihaloaromatic systems. acs.orgnih.gov
Copper-catalyzed intramolecular N-arylation is another highly effective method. For instance, the cyclization of o-haloarylamidines can be promoted by Cu₂O with a suitable ligand, often proceeding efficiently even in water, which is an environmentally friendly solvent. organic-chemistry.org These methods provide a direct route to the benzimidazole core, avoiding the need for harsh acidic conditions or strong oxidants.
| Catalyst System | Substrate Type | Reaction Type | Key Advantage | Reference(s) |
| Pd(OAc)₂ / Ligand | N-(o-halophenyl)imidates | Intramolecular C-N Coupling | Mild conditions, functional group tolerance | acs.org |
| Pd Precatalyst / BrettPhos | 1,2-Dihaloaromatics, Ureas | Cascade C-N Coupling | High regioselectivity for benzimidazolones | organic-chemistry.org |
| Cu₂O / DMEDA | o-Haloarylamidines | Intramolecular N-Arylation | Can be performed in water | organic-chemistry.org |
| Au/TiO₂ Nanoparticles | o-Phenylenediamine, Aldehyde | Oxidative Cyclization | Ambient conditions, high yields | nih.gov |
Installation of the Methanamine Moiety on the Benzimidazole Framework
Direct C-H aminomethylation at the 4-position of an unsubstituted benzimidazole ring is challenging due to issues with regioselectivity. Therefore, a more strategic approach involves the synthesis of a 4-functionalized benzimidazole precursor, such as a nitrile or an aldehyde, followed by its conversion to the methanamine group. This precursor is typically synthesized via the methods described in section 2.1, starting from 3-amino-2-nitrobenzonitrile (B1289970) or 2,3-diaminobenzaldehyde, respectively.
Selective Amination Techniques for Heterocyclic Substrates
Once a precursor like 1H-benzimidazole-4-carbonitrile is obtained, it can be selectively converted to (1H-Benzo[d]imidazol-4-yl)methanamine. The most direct and common method for this transformation is the chemical reduction of the nitrile group. This technique is highly selective for converting the nitrile to a primary amine without affecting the aromatic benzimidazole core.
Common reducing agents for this purpose include:
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of cleanly reducing nitriles to primary amines.
Catalytic Hydrogenation: Using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is an effective and often milder alternative to metal hydrides.
Reductive Amination Strategies for Aldehydes and Ketones
An alternative and highly versatile route to the target compound involves the use of 1H-benzimidazole-4-carbaldehyde as the key precursor. The conversion of this aldehyde to the corresponding primary amine is achieved through reductive amination. rsc.org This process involves two main steps: the formation of an imine intermediate by reacting the aldehyde with an amine source (typically ammonia (B1221849) for a primary amine), followed by the in situ reduction of the imine.
This one-pot procedure is widely used due to its efficiency and the availability of mild reducing agents that selectively reduce the imine in the presence of the starting aldehyde.
| Reducing Agent | Substrates | Typical Conditions | Advantages |
| Sodium Borohydride (B1222165) (NaBH₄) | Aldehyde, Ammonia | Methanol, Room Temperature | Inexpensive, readily available |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehyde, Ammonia | Mildly acidic pH (6-7) | Highly selective for imine reduction |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehyde, Ammonia | Acetic acid in Dichloroethane | Highly selective, avoids toxic cyanide byproducts |
| Catalytic Hydrogenation (H₂) | Aldehyde, Ammonia | Pd/C, PtO₂, or Raney Ni | "Green" method, high yields |
This strategy offers a robust and flexible pathway to this compound and its N-substituted analogues by selecting the appropriate amine in the reductive amination step.
Electrophilic Amination Approaches for Carbon-Nitrogen Bond Formation
The direct introduction of an amino group onto a carbon framework via electrophilic amination represents a powerful strategy for the synthesis of amines, including those adjacent to heterocyclic systems like benzimidazoles. This approach circumvents the often harsh conditions or multi-step sequences required in traditional nucleophilic substitution or reductive amination pathways. For the synthesis of this compound analogues, electrophilic amination can be envisioned through the reaction of a stabilized carbanion or organometallic species derived from a suitable 4-substituted benzimidazole precursor with an electrophilic nitrogen source.
Key to this methodology is the choice of the aminating agent. A variety of reagents have been developed to deliver a "NH2+" synthon or its equivalent. These include azodicarboxylates, oxaziridines, and hydroxylamine (B1172632) derivatives. The general mechanism involves the attack of a nucleophilic carbon center on the electrophilic nitrogen atom of the aminating agent, leading to the formation of a new carbon-nitrogen bond.
Table 1: Common Electrophilic Aminating Agents and Their Characteristics
| Aminating Agent | Structure | Key Features |
| Di-tert-butyl azodicarboxylate (DBAD) | (CH₃)₃COOC-N=N-COOC(CH₃)₃ | Widely used, commercially available. The resulting hydrazine (B178648) adduct requires subsequent cleavage. |
| N,N'-bis(2,4,6-trimethylphenyl)oxaziridine | Provides direct amination. | |
| O-Benzoylhydroxylamines | C₆H₅COONH₂ | Versatile reagents, with reactivity tunable by modifying the benzoyl group. researchgate.net |
While direct electrophilic amination of a 4-methylbenzimidazole anion could theoretically yield the target compound, challenges such as regioselectivity and the stability of the anionic intermediate need to be addressed. A more plausible route involves the use of organometallic intermediates, such as an organozinc or organomagnesium reagent derived from a 4-halobenzimidazole, which can then react with an electrophilic amine source. researchgate.net The application of chiral catalysts in such reactions can also pave the way for asymmetric synthesis, as discussed in the following section. Recent advancements have also explored electrochemical methods for intramolecular C(sp3)-H amination to synthesize benzimidazoles, offering a metal- and oxidant-free alternative. researchgate.netnih.gov
Asymmetric Synthesis of Chiral Amine Centers Adjacent to Heterocycles
The development of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry. For analogues of this compound, the stereochemistry of the amine center can significantly influence biological activity. Asymmetric synthesis of such chiral amines can be achieved through several strategic approaches, including the asymmetric reduction of imines, the use of chiral auxiliaries, and organocatalytic methods.
One of the most efficient methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.govacs.org This can be applied to the synthesis of chiral this compound analogues by first constructing a suitable imine precursor from a 4-formylbenzimidazole or a related ketone. The subsequent hydrogenation in the presence of a chiral transition metal catalyst, typically based on rhodium, iridium, or ruthenium complexed with chiral phosphine (B1218219) ligands, can afford the desired amine with high enantioselectivity.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. Chiral phosphoric acids, thioureas, and secondary amines have been successfully employed as catalysts in various asymmetric transformations. thieme-connect.comrsc.org For instance, chiral 2-aminobenzimidazole (B67599) derivatives themselves have been used as bifunctional organocatalysts in the asymmetric electrophilic amination of unprotected 3-substituted oxindoles, highlighting the potential of the benzimidazole scaffold in asymmetric catalysis. nih.govmdpi.com This principle can be extended to the synthesis of chiral amines adjacent to the benzimidazole ring.
Table 2: Selected Chiral Catalysts for Asymmetric Amine Synthesis
| Catalyst Type | Example | Application |
| Transition Metal Catalyst | [Rh(COD)Cl]₂ / (S)-BINAP | Asymmetric hydrogenation of imines |
| Organocatalyst | Chiral Phosphoric Acid (e.g., TRIP) | Asymmetric reductive amination |
| Organocatalyst | Chiral 2-Aminobenzimidazole | Asymmetric electrophilic amination nih.govmdpi.com |
Another viable strategy involves the use of chiral auxiliaries. A prochiral benzimidazole derivative can be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent stereoselective introduction of the amino group followed by removal of the auxiliary can yield the desired enantiomerically enriched amine.
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including this compound and its analogues. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free and Catalyst-Free Methodologies
Conducting reactions in the absence of solvents or catalysts offers significant environmental benefits by reducing waste and simplifying purification processes. Several studies have reported the successful synthesis of benzimidazole derivatives under solvent-free conditions, often with the aid of microwave irradiation or solid-supported reagents. asianpubs.orgresearchgate.net For example, the condensation of o-phenylenediamines with aldehydes or carboxylic acids can be achieved by heating the neat reactants, sometimes in the presence of a recyclable solid acid catalyst. While a completely catalyst-free synthesis of this compound from basic precursors is challenging, the development of solid-supported catalysts that can be easily recovered and reused aligns with the principles of green chemistry.
Microwave-Assisted and Photochemical Synthesis
Microwave-assisted organic synthesis has gained widespread acceptance as a tool for accelerating chemical reactions. preprints.orgjocpr.comeurekaselect.comscispace.com The rapid and uniform heating provided by microwave irradiation can lead to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. The synthesis of various benzimidazole derivatives has been successfully achieved using microwave technology, often in conjunction with solvent-free conditions or the use of green solvents like water or ethanol. jocpr.com For instance, the condensation of o-phenylenediamines with amino acids to form aminomethyl benzimidazoles has been efficiently carried out in a household microwave oven. researchgate.net
Photochemical synthesis offers another green alternative, utilizing light as a clean and traceless reagent to drive chemical reactions. acs.orgrsc.orgresearchgate.netrsc.org The photochemistry of benzimidazole has been investigated, revealing pathways for the formation of various derivatives. acs.org Photochemically induced cyclization reactions of appropriately substituted precursors can provide a mild and selective route to the benzimidazole core. For example, UV-visible light-induced synthesis of benzimidazoles has been demonstrated using a heterogeneous photocatalyst, showcasing an eco-friendly approach. rsc.org
Biocatalytic Transformations in Benzimidazole Chemistry
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. While the direct biocatalytic synthesis of this compound is not yet established, enzymes such as transaminases and imine reductases have shown great promise in the synthesis of chiral amines. mdpi.com A chemoenzymatic approach could be envisioned where a chemical synthesis provides a prochiral ketone or imine precursor, which is then stereoselectively reduced or aminated by an appropriate enzyme to yield the chiral amine. This strategy combines the efficiency of chemical synthesis with the exquisite selectivity of biocatalysis.
Derivatization Strategies for Enhancing Molecular Diversity and Complexity
Derivatization of the this compound scaffold is a key strategy for exploring structure-activity relationships and developing new compounds with tailored properties. The primary amino group and the benzimidazole ring offer multiple sites for chemical modification.
A common and straightforward derivatization is the N-acylation of the primary amino group. researchgate.netnih.gov Reaction with a wide variety of acylating agents, such as acid chlorides, anhydrides, or activated esters, can introduce a diverse range of substituents. This allows for the systematic modification of the steric and electronic properties of the side chain.
Reductive amination of the primary amine with aldehydes or ketones provides another versatile method for introducing alkyl or aryl substituents. This two-step, one-pot procedure involves the initial formation of an imine, which is then reduced in situ, typically with a mild reducing agent like sodium borohydride or sodium triacetoxyborohydride.
Further functionalization can be achieved on the benzimidazole ring itself. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the benzene ring, which can then be further manipulated. Additionally, the nitrogen atoms of the imidazole (B134444) ring can be alkylated or acylated to generate N-substituted derivatives, further expanding the molecular diversity of the compound library. researchgate.net
Table 3: Overview of Derivatization Strategies for this compound
| Reaction Type | Reagents | Functional Group Introduced |
| N-Acylation | Acid chlorides, Anhydrides | Amide |
| Reductive Amination | Aldehydes, Ketones / NaBH(OAc)₃ | Secondary or Tertiary Amine |
| N-Alkylation | Alkyl halides / Base | N-Substituted Imidazole |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitro, Bromo |
Through these advanced synthetic and derivatization strategies, a wide array of analogues of this compound can be accessed, facilitating the exploration of their chemical and biological properties.
Functionalization at the Benzimidazole Nitrogen Atoms (N-alkylation, N-acylation)
The benzimidazole ring contains two nitrogen atoms, N1 and N3, which can be subjected to electrophilic substitution. In asymmetrically substituted benzimidazoles like this compound, the two nitrogen atoms are chemically distinct, leading to the potential for regioisomeric products upon functionalization. The control of regioselectivity in N-alkylation and N-acylation is a significant challenge and an area of active research.
N-alkylation:
The direct alkylation of the benzimidazole NH group is a fundamental transformation for introducing a wide variety of substituents. This reaction is typically carried out by treating the benzimidazole with an alkylating agent in the presence of a base. The choice of base, solvent, and alkylating agent can influence the ratio of the resulting N1 and N3 isomers. Common alkylating agents include alkyl halides, while bases such as sodium hydride (NaH), potassium carbonate (K2CO3), and various organic bases are frequently employed. beilstein-journals.orgscispace.com
For instance, the N-alkylation of benzimidazoles with ketonic Mannich bases has been reported, leading to 1-(3-oxopropyl)benzimidazoles. scispace.com While not specific to the 4-aminomethyl analogue, this methodology showcases the utility of functionalized alkylating agents. A general protocol for N-allylation has also been developed using Morita–Baylis–Hillman (MBH) alcohols and acetates in refluxing toluene, which proceeds without the need for a metal catalyst. beilstein-journals.org
The regioselectivity of N-alkylation is governed by a combination of steric and electronic factors. The substituent at the 4-position can sterically hinder the adjacent N1 position, potentially favoring alkylation at the more accessible N3 position. However, electronic effects of the substituent also play a crucial role. An efficient and highly regioselective N-methylation protocol that yields the more sterically hindered isomer has been developed, highlighting that subtle changes in reaction conditions can overcome steric hindrance. nih.gov
Interactive Data Table: General Conditions for N-Alkylation of Benzimidazoles
| Alkylating Agent | Base | Solvent | Catalyst/Additive | Regioselectivity | Ref |
| Alkyl Halide | K2CO3 | DMF | None | Mixture of isomers | nih.gov |
| MBH Alcohols | None | Toluene | None | α-regioselective | beilstein-journals.org |
| Ketonic Mannich Bases | Not specified | Not specified | Not specified | N1-substitution | scispace.com |
| Methyl Iodide | Not specified | Not specified | Enzyme Cascade | Regioselective | researchgate.net |
N-acylation:
N-acylation of benzimidazoles introduces an acyl group, which can serve as a protecting group or as a precursor for further transformations. The reaction is typically performed using acyl chlorides or anhydrides in the presence of a base. Similar to N-alkylation, acylation of asymmetrically substituted benzimidazoles can yield a mixture of N1 and N3 isomers. However, it has been noted that N-acylation can sometimes offer better regioselectivity, with the potential for the N-acyl group to migrate to the thermodynamically more stable position under certain conditions.
A metal-free, one-pot method for the synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives has been developed using CBr4 as a promoter, which proceeds through ring formation and opening processes to yield thermodynamically favorable products. researchgate.net Although this example pertains to a 2-substituted benzimidazole, the principles can be adapted for other isomers.
Modifications on the Methanamine Side Chain
The primary amine of the this compound side chain is a versatile functional handle for a variety of chemical modifications, including acylation, sulfonylation, and alkylation. These reactions allow for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.
A series of 2-(aminomethyl)benzimidazole derivatives have been synthesized and subsequently acylated to form various amides. chemrevlett.com The synthesis of N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide, for example, involves the coupling of 1H-benzo[d]imidazol-2-amine with a protected piperidine (B6355638) carboxylic acid, followed by deprotection and subsequent N-substitution on the piperidine ring. scispace.com While the starting material is a 2-amino derivative, the synthetic strategies for modifying an amine group are broadly applicable.
Typical amide bond formation can be achieved by reacting the primary amine with a carboxylic acid using standard coupling reagents like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) and hydroxybenzotriazole (B1436442) (HOBt) in the presence of a base such as diisopropylethylamine (DIPEA). nih.gov Alternatively, reaction with an acyl chloride in the presence of a base provides a straightforward route to the corresponding amide.
Interactive Data Table: Representative Side Chain Modifications
| Reaction Type | Reagent | Product Type | Ref |
| Amide Coupling | Carboxylic Acid, HBTU, HOBt, DIPEA | N-Acyl derivative | nih.gov |
| Sulfonylation | Sulfonyl Chloride, Base | N-Sulfonyl derivative | scispace.com |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl derivative | General Method |
| Acylation | Acyl Chloride, Base | N-Acyl derivative | chemrevlett.com |
Introduction of Diverse Substituents on the Benzene Ring
The introduction of substituents onto the benzene portion of the benzimidazole core is a key strategy for modulating the physicochemical and pharmacological properties of the molecule. This can be achieved either by direct functionalization of a pre-formed benzimidazole ring system or by employing appropriately substituted precursors in the initial ring synthesis.
Direct Aromatic Substitution:
Direct electrophilic aromatic substitution (EAS) on the benzimidazole ring system is challenging due to the complex interplay of the directing effects of the fused imidazole ring and any existing substituents. The benzimidazole ring itself is π-excessive, making positions 4, 5, 6, and 7 susceptible to electrophilic attack. chemicalbook.com However, under acidic conditions required for many EAS reactions (e.g., nitration, halogenation), the imidazole nitrogen atoms are protonated, which deactivates the ring system towards electrophilic attack. The directing effects of the 4-(aminomethyl) group (or a protected version) would further complicate regioselectivity, generally directing incoming electrophiles to the ortho and para positions (positions 5 and 7). libretexts.org
Nucleophilic aromatic substitution (SNA_r) offers an alternative, particularly for benzimidazoles bearing electron-withdrawing groups like a nitro group. For example, 2-(2-nitrophenyl)-1H-benzimidazoles have been shown to undergo intramolecular SNA_r of the nitro group with N-pendant alkoxides. nih.gov
Synthesis from Substituted Precursors:
A more common and regiochemically controlled approach is to construct the benzimidazole ring from a pre-functionalized benzene derivative. The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. nih.gov To synthesize analogues of this compound with substituents on the benzene ring, one would start with a substituted 2,3-diaminotoluene (B30700) or a related precursor.
For example, 2,3-diaminotoluene is a key precursor for 4-methylbenzimidazoles. It can be synthesized from 2-methyl-6-nitroaniline (B18888) via catalytic hydrogenation using palladium on carbon. chemicalbook.com This diamine can then be cyclized with formic acid or other one-carbon sources to form the benzimidazole ring. Further manipulation of the methyl group would be required to yield the methanamine side chain. By starting with variously substituted 3-nitro-o-toluidines, a range of substituted 2,3-diaminotoluenes can be prepared, which in turn provides access to benzimidazoles with diverse substitution patterns on the benzene ring.
Interactive Data Table: Synthesis of Substituted Benzimidazole Precursors
| Precursor | Reagents for Synthesis | Resulting Diamine | Subsequent Benzimidazole | Ref |
| 2-Methyl-6-nitroaniline | H2, Pd/C, Ethanol | 2,3-Diaminotoluene | 4-Methyl-1H-benzo[d]imidazole | chemicalbook.com |
| 4-Bromo-3-nitrotoluene | Aniline, Pd(OAc)2, (S)-BINAP; then SnCl2 | N-Aryl-3,4-diaminotoluene | N1-Aryl-substituted benzotriazole (B28993) (analogous) | researchgate.net |
| 4-Chloro-o-phenylenediamine | Aromatic Aldehyde, Na2S2O5 | N/A | 6-Chloro-2-aryl-1H-benzo[d]imidazole | nih.gov |
| 4-Nitro-o-phenylenediamine | Aromatic Aldehyde, Na2S2O5 | N/A | 6-Nitro-2-aryl-1H-benzo[d]imidazole | nih.gov |
Exploration of Biological Activities and Pharmacological Potential of 1h Benzo D Imidazol 4 Yl Methanamine Derivatives
Mechanistic Investigations of Biological Interactions
Understanding how these compounds interact with biological systems is crucial for developing new therapeutic agents. Research has delved into their binding with specific receptors, their ability to modulate enzyme activity, and their influence on critical cellular pathways.
Receptor Binding and Ligand-Target Interactions
Derivatives of the 1H-benzo[d]imidazole scaffold have been shown to engage in specific molecular recognition with important biological targets, including receptors and DNA.
One area of investigation has been their interaction with the GABA-A receptor, a key target for therapies addressing neurological dysfunctions. nih.gov Studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives revealed that they can act as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor. Molecular docking studies suggest that this scaffold can mimic the properties of other known ligands, directing molecular recognition at the interface between the α1 and γ2 subunits of the receptor. nih.gov Specific compounds bearing dimethylamide (15) and pyrrolidine (B122466) ring (16) functionalities demonstrated notable binding affinity for the GABA-A receptor. nih.gov
Another significant ligand-target interaction observed for benzimidazole (B57391) derivatives is with DNA. Certain bisbenzimidazole derivatives are known to be DNA minor groove-binding ligands (MGBLs), forming non-covalent interactions primarily with AT-rich sequences of DNA. nih.gov This binding can interfere with DNA-mediated enzymatic processes, which is a key mechanism for their anticancer effects. The interaction of these derivatives with DNA has been studied using methods like UV absorption, fluorescence, and circular dichroism spectroscopy, confirming their binding affinity and the thermal stabilization of DNA. nih.gov
| Compound Category | Target | Binding Site / Interaction | Observed Affinity |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | GABA-A Receptor | α1/γ2 interface | pKi = 5.39 (Compound 15) |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazoles | GABA-A Receptor | α1/γ2 interface | pKi = 5.53 (Compound 16) |
| Bisbenzimidazole (BBZ) Derivatives | DNA | Minor groove (AT-rich sequences) | Strong binding affinity and thermal stabilization |
Enzyme Inhibition and Activation Profiling
A significant facet of the pharmacological potential of benzimidazole derivatives lies in their ability to inhibit key enzymes involved in disease progression.
Kinase Inhibition: A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-benzylidenebenzohydrazide derivatives have been identified as multi-kinase inhibitors. mdpi.com Certain compounds from this series demonstrated potent inhibitory activity against key kinases implicated in cancer, such as EGFR, HER2, and CDK2. Notably, specific derivatives also showed potent inhibition of AURKC and the mTOR enzyme, with IC50 values comparable to established tyrosine kinase inhibitors. mdpi.com
PARP Inhibition: Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized and identified as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.gov Structure-activity relationship studies have yielded inhibitors with IC50 values in the nanomolar range. Some of these compounds also showed inhibitory activity against the related enzyme, PARP-2. nih.gov
Topoisomerase Inhibition: Research has identified human topoisomerase I (Hu Topo I) as a target for certain 1H-benzo[d]imidazole (BBZ) derivatives. These compounds can inhibit the DNA relaxation function of the enzyme, with one derivative, 12b, showing 50% inhibition at a concentration of 16 μM. nih.gov
Acetylcholinesterase Inhibition: In the context of neurodegenerative diseases, new 1H-benzo[d]imidazole-1-yl derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE). One compound, when conjugated with coumaric acid, exhibited a high percentage of inhibition (95.386%), nearly equivalent to the standard drug galantamine. researchgate.net
| Compound Class | Target Enzyme | Key Findings (IC₅₀ / % Inhibition) |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-benzylidenebenzohydrazides | EGFR, HER2, CDK2, mTOR | IC₅₀ values comparable to established TKIs. mdpi.com |
| 1H-benzo[d]imidazole-4-carboxamides | PARP-1 | IC₅₀ values in the single to double-digit nanomolar range. nih.gov |
| 1H-benzo[d]imidazole (BBZ) derivatives | Human Topoisomerase I | 50% inhibition at 16 μM for compound 12b. nih.gov |
| 1H-benzo[d]imidazole-1-yl derivatives | Acetylcholine (B1216132) Esterase (AChE) | Up to 95.386% inhibition observed. researchgate.net |
Cellular Pathway Modulation Studies
Beyond direct target binding and enzyme inhibition, benzimidazole derivatives can exert their biological effects by modulating complex cellular signaling pathways.
In cancer cell lines, certain derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.govmdpi.com The lead compound 6i from a series of multi-kinase inhibitors was found to upregulate pro-apoptotic proteins like caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2 in liver cancer cells. mdpi.com Furthermore, other potent derivatives were observed to cause a prominent arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov
In the realm of inflammation, 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated the ability to modulate inflammatory pathways. One potent compound, 6e, was found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages. nih.gov Mechanistic studies revealed that this compound could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB, key components of the NF-κB signaling pathway which plays a central role in inflammation. nih.gov
Broad-Spectrum Pharmacological Research Applications
The structural versatility of the benzimidazole nucleus has allowed for its application in a wide range of pharmacological research areas, most notably in the development of new antimicrobial agents. nih.gov
Antimicrobial Efficacy and Mechanisms of Action
The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents, and benzimidazole derivatives have emerged as a promising class of compounds. nih.gov
Numerous studies have synthesized and evaluated various series of benzimidazole derivatives for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria. researchgate.net A novel series of 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f] researchgate.net-oxazepin-3(2H)-ones showed moderate to good activity against the bacterial strains tested, with ciprofloxacin (B1669076) used as a standard for comparison. Another study reported that N-substituted benzimidazole analogues, specifically compounds 5c, 5d, and 5e, exhibited good inhibition against a broad range of bacteria, including Mycobacterium tuberculosis, MRSA, and Pseudomonas aeruginosa. researchgate.net The antibacterial potential of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a chemical that prevents visible growth of a bacterium.
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f] researchgate.net-oxazepin-3(2H)-ones | Various Strains | Moderate to good activity | Ciprofloxacin | - |
| Benzimidazole derivative 4a | Bacillus subtilis | 12.5 | Ampicillin | 6.25 |
| Benzimidazole derivative 4a | Pseudomonas aeruginosa | 25 | Ampicillin | 25 |
Antifungal Activity Research
The emergence of drug-resistant fungal pathogens has created an urgent need for novel antifungal agents. nih.gov Benzimidazole derivatives have shown considerable promise in this area. Research has demonstrated that these compounds can exhibit potent activity against a range of fungal species, often by inhibiting key fungal-specific metabolic pathways. nih.govtandfonline.com
One primary mechanism of action for antifungal benzimidazoles is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its synthesis, these compounds compromise the integrity of the fungal membrane, leading to cell death. A study on benzimidazole-oxadiazole hybrids identified compounds that potently inhibited ergosterol synthesis in a concentration-dependent manner. nih.gov Molecular docking studies further supported these findings, suggesting that the compounds bind effectively to lanosterol (B1674476) 14-α-demethylase, a critical enzyme in the ergosterol pathway. nih.govresearchgate.net
In vitro studies have evaluated the efficacy of various (1H-Benzo[d]imidazol-4-yl)methanamine derivatives against clinically relevant fungal strains. For instance, a series of benzimidazole phenylhydrazone derivatives were tested against phytopathogenic fungi, with some compounds showing significant inhibitory activity against Rhizoctonia solani and Magnaporthe oryzae at low micromolar concentrations. mdpi.com Another study highlighted benzimidazole-oxadiazole compounds with potent activity against several Candida species, including C. albicans, C. krusei, and C. parapsilosis. nih.gov The most active compounds in this series demonstrated Minimum Inhibitory Concentration (MIC) values comparable to or better than the reference drug ketoconazole. nih.gov
| Compound | Fungal Strain | Activity (MIC₅₀ in µg/mL) | Reference |
|---|---|---|---|
| Compound 4h (benzimidazole-oxadiazole) | Candida albicans | 1.95 | nih.gov |
| Compound 4p (benzimidazole-oxadiazole) | Candida albicans | 1.95 | nih.gov |
| Compound 4p (benzimidazole-oxadiazole) | Candida krusei | 7.8 | nih.gov |
| Compound 6f (benzimidazole phenylhydrazone) | Rhizoctonia solani | 1.20 (EC₅₀) | mdpi.com |
| Compound 6f (benzimidazole phenylhydrazone) | Magnaporthe oryzae | 1.85 (EC₅₀) | mdpi.com |
| Ketoconazole (Reference) | Candida albicans | 7.8 | nih.gov |
Antiviral Activity Research, including RNA and DNA Viruses
The structural similarity of the benzimidazole core to naturally occurring purine (B94841) nucleotides allows these compounds to interact with viral machinery, making them a fertile ground for the development of antiviral agents. nih.govproquest.com Research has explored the efficacy of this compound derivatives against a wide array of both RNA and DNA viruses. nih.govtandfonline.com
A broad screening of a library of benzimidazole derivatives demonstrated significant activity against several viruses, particularly RNA viruses like Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV). nih.gov In this study, fifty-two out of eighty-six compounds showed some level of antiviral activity. nih.gov Specifically, fourteen compounds were notably effective against CVB-5, and seven compounds showed potent activity against RSV, with efficacy comparable or superior to reference drugs. nih.gov These active compounds belonged to various structural scaffolds, indicating that different parts of the benzimidazole structure can be modified to target different viruses. nih.gov
The mechanism of antiviral action can vary. For some viruses, benzimidazole derivatives are thought to interfere with viral replication by targeting viral polymerases or proteases. researchgate.net For example, the approved antiviral drug maribavir, a benzimidazole derivative, is effective against human cytomegalovirus (HCMV), a DNA virus. proquest.com Other research has focused on developing benzimidazole-triazole hybrids, which have shown promising results as potential antiviral agents, including against SARS-CoV-2. nih.gov
| Virus | Virus Type | Compound Class | Finding | Reference |
|---|---|---|---|---|
| Coxsackievirus B5 (CVB-5) | RNA | 2-Benzylbenzimidazole derivatives | 14 compounds showed EC₅₀ in the range of 9-17 µM. | nih.gov |
| Respiratory Syncytial Virus (RSV) | RNA | 2-Benzylbenzimidazole derivatives | 7 compounds showed EC₅₀ in the range of 5-15 µM. | nih.gov |
| Vaccinia Virus | DNA | Substituted benzimidazoles | Compounds 5 and 6 identified as potential leads. | tandfonline.com |
| Human Cytomegalovirus (HCMV) | DNA | Benzimidazole nucleosides (e.g., Maribavir) | Effective against HCMV. | proquest.com |
Anticancer and Antitumor Activity Research
The anticancer properties of benzimidazole derivatives are extensively documented, with several compounds repurposed or developed for cancer therapy. biotech-asia.org417integrativemedicine.com Their mechanisms of action are diverse, often targeting fundamental processes of cancer cell proliferation and survival. researchgate.netnih.gov
Tubulin Polymerization Inhibition Studies
A primary and well-established anticancer mechanism of benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. 417integrativemedicine.comnih.gov Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport. By binding to β-tubulin, these compounds prevent the formation of microtubules, leading to a halt in the cell cycle and subsequent cell death. 417integrativemedicine.comresearchgate.net This mechanism is similar to that of established anticancer drugs like vinca (B1221190) alkaloids. karger.com
Anthelmintic drugs such as mebendazole (B1676124) and albendazole (B1665689) have been repurposed for cancer treatment due to their potent tubulin-disrupting effects. biotech-asia.org417integrativemedicine.com More recent research has focused on designing novel benzimidazole derivatives specifically as tubulin polymerization inhibitors. One study reported a new class of benzimidazole carboxamide derivatives that exhibited high cytotoxicity against various cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range for tubulin polymerization inhibition. nih.govresearchgate.net Another study identified novel benzimidazole and indazole analogues that bind to the colchicine (B1669291) site of tubulin, potently inhibiting cancer cell growth and overcoming drug resistance. acs.org
Apoptosis Induction and Cell Cycle Arrest Mechanisms
Beyond disrupting microtubules, this compound derivatives can induce cancer cell death through the activation of apoptosis (programmed cell death) and by causing cell cycle arrest. researchgate.netiiarjournals.org
Apoptosis Induction: These compounds can trigger both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. biotech-asia.org They can increase the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis. biotech-asia.orgcbu.edu.tr For example, one study found that a benzimidazole-acridine derivative promoted cell death in leukemia cells through the intrinsic apoptotic pathway. nih.gov Other derivatives have been shown to down-regulate anti-apoptotic proteins like Bcl-2, further pushing the cell towards apoptosis. cbu.edu.trkit.edu
Cell Cycle Arrest: Benzimidazole derivatives can arrest the cell cycle at various phases, thereby preventing cancer cell proliferation. nih.govresearchgate.net The most common point of arrest is the G2/M phase, which is a direct consequence of microtubule disruption. nih.govkarger.com However, some derivatives cause arrest at other checkpoints. For instance, the compound CCL299 was found to induce G1 phase arrest in liver and cervical cancer cells by activating the p53-p21 pathway and down-regulating cyclin-dependent kinase 2 (CDK2). iiarjournals.orgscilit.com Other studies have reported that different derivatives can arrest the cell cycle in the S, G1, and G2 phases depending on the specific compound and cancer cell line. nih.gov
| Compound/Derivative | Cancer Cell Line | Mechanism | Reference |
|---|---|---|---|
| Mebendazole (MBZ) | Non-small cell lung cancer | Induces M phase arrest and apoptosis by depolymerizing tubulin. | iiarjournals.org |
| CCL299 | HepG2 (Hepatoblastoma), HEp-2 (Cervical) | Induces G1 phase arrest and apoptosis via the p53-p21 pathway. | iiarjournals.org |
| Albendazole (ABZ) | Lymphoma cells | Causes G2/M cell cycle arrest. | researchgate.net |
| Compound 10 (Benzimidazole-oxadiazole) | MDA-MB-231 (Breast), SKOV3 (Ovarian) | Arrests cell cycle in G2/S phase. | nih.gov |
| Compound 13 (Benzimidazole-oxadiazole) | A549 (Lung), MDA-MB-231 (Breast) | Induces G1/S arrest. | nih.gov |
| Fenbendazole (FBZ) | Various cancer cells | Induces cell cycle arrest in the G2/M phase. | iiarjournals.org |
Anti-proliferative and Vascular-Disrupting Activities
The anti-proliferative effects of benzimidazole derivatives are a direct result of the mechanisms described above, namely the inhibition of cell division and the induction of cell death. nih.gov Numerous studies have demonstrated potent anti-proliferative activity against a wide range of human cancer cell lines, including those from leukemia, lung, breast, and liver cancers. nih.gov
A particularly interesting aspect of their anticancer activity is their role as vascular-disrupting agents (VDAs). nih.govresearchgate.net Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some benzimidazoles, such as thiabendazole (B1682256) (TBZ), have been shown to potently inhibit angiogenesis by dissociating vascular endothelial cells in newly formed blood vessels. researchgate.netbiorxiv.org This effect is also linked to tubulin inhibition, as these compounds selectively target tubulin isotypes within endothelial cells, leading to the disruption of their microtubule network. nih.govresearchgate.net This vascular-disrupting activity prevents tumors from receiving the necessary nutrients and oxygen, effectively starving them and inhibiting their growth. nih.govbiorxiv.org
Anti-inflammatory and Analgesic Activity Research
Chronic inflammation is a key factor in the development and progression of many diseases. Benzimidazole derivatives have been investigated for their potential to mitigate inflammatory responses. nih.govnih.govacs.org
Research has shown that certain benzimidazole and related imidazopyridine derivatives can effectively inhibit the production of pro-inflammatory cytokines. nih.govacs.org In studies using lipopolysaccharide (LPS)-stimulated macrophages, several compounds were found to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. nih.govacs.org This suggests that these derivatives could interfere with key signaling pathways involved in the inflammatory cascade.
Other studies have evaluated the anti-inflammatory properties of benzimidazole derivatives using in vivo models, such as the carrageenan-induced rat paw edema test. jmpas.com For example, a series of benzimidazole-5-carboxylate derivatives showed a high level of inhibition of paw edema, with some compounds outperforming the standard anti-inflammatory drug indomethacin (B1671933). jmpas.com Similarly, other synthesized derivatives have demonstrated significant anti-inflammatory activity, indicating their potential as a new class of anti-inflammatory drugs. researchgate.net While the primary focus has been on anti-inflammatory effects, the modulation of inflammatory pathways often correlates with analgesic (pain-relieving) effects, as pain is a cardinal sign of inflammation. However, specific research focusing solely on the analgesic properties of this compound derivatives is less extensive than that for their other biological activities.
| Compound Series | Model | Key Finding | Reference |
|---|---|---|---|
| Imidazopyridine Derivatives (X10-X15) | LPS-stimulated macrophages | Inhibited TNF-α and IL-6 release in a dose-dependent manner. | nih.govacs.org |
| Benzimidazole-5-carbohydrazide derivative (Compound 8) | Carrageenan-induced rat paw edema | Showed 72.11% inhibition of edema, higher than indomethacin (69.34%). | jmpas.com |
| Chloromethyl substituted benzimidazole (Compound 18) | Carrageenan-induced rat paw edema | Found to be active with 66.66% inhibition. | jmpas.com |
| 5-methoxy benzimidazole derivative (Compound 10) | Carrageenan-induced rat paw edema | Showed 46.27% reduction in edema. | jmpas.com |
Cyclooxygenase (COX) Inhibition Studies
Derivatives of the benzimidazole structure have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. scispace.com Research into substituted 1H-benzo[d]imidazol-2-amine derivatives has explored their potential as anti-inflammatory agents through the inhibition of prostaglandin-endoperoxide synthase 2 (COX-2). scispace.com Molecular docking studies have been employed to understand the interaction of these compounds with the active site of the COX-2 enzyme. scispace.com
In one study, a series of benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory properties. The investigation included studying their inhibitory effects on proinflammatory enzymes like COX. researchgate.net While many nonsteroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, leading to gastrointestinal side effects, research has also focused on developing selective COX inhibitors. nih.gov For instance, certain novel benzimidazole derivatives have demonstrated strong inhibitory activity against secretory phospholipases A2, which are also involved in the inflammatory cascade leading to prostaglandin (B15479496) production. researchgate.net The development of benzimidazole-based compounds as selective COX inhibitors remains an active area of research to create anti-inflammatory agents with improved safety profiles. scispace.comnih.gov
Modulation of Inflammatory Mediators
Beyond COX inhibition, the anti-inflammatory potential of this compound derivatives is evidenced by their ability to modulate various inflammatory mediators.
A study focused on novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives identified compounds with significant anti-inflammatory activity. nih.gov These derivatives were shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov One particular compound, 6e, demonstrated potent inhibition of both NO (IC50 = 0.86 μM) and TNF-α (IC50 = 1.87 μM). nih.gov Further investigation revealed that this compound could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB, key components of the NF-κB signaling pathway that regulates inflammation. nih.gov
Another research effort synthesized novel aminomethyl derivatives of benzimidazole and investigated their in vitro and in vivo anti-inflammatory effects. nih.gov Additionally, studies on a different series of benzimidazole derivatives showed they effectively inhibited the LPS-induced secretion of pro-inflammatory cytokines TNF-α and Interleukin-6 (IL-6) in mouse macrophages. researchgate.net
| Mediator | IC50 (μM) |
|---|---|
| Nitric Oxide (NO) | 0.86 |
| Tumor Necrosis Factor-alpha (TNF-α) | 1.87 |
Antiulcer Activity and Proton Pump Inhibition Research
The benzimidazole core is famously present in several proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders. Consequently, research has explored new derivatives for their antiulcer and H+/K+-ATPase (proton pump) inhibitory activity. scispace.com
A series of substituted methoxybenzyl-sulfonyl-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their potential as anti-ulcer therapeutics. nih.gov These compounds were tested for their ability to inhibit H+/K+-ATPase from goat gastric mucosa. The results showed a strong correlation between the compounds' binding affinities in molecular docking studies (inhibitory constant Ki values between 0.02 and 1.8 μM) and their actual H+/K+-ATPase inhibition (IC50 values ranging from 0.14 to 1.29 μM). nih.gov
Furthermore, research on pyrimidylthiomethyl- and pyrimidylsulfinylmethyl benzimidazoles has identified them as potential reversible proton pump inhibitors. researchgate.net Certain compounds, when evaluated in pylorus-ligated rats, significantly reduced gastric acid secretion and ulcer formation, with effects comparable to omeprazole (B731). researchgate.net The anti-Helicobacter pylori activity of benzimidazole PPIs like lansoprazole (B1674482) and omeprazole also contributes to their antiulcer efficacy, as this bacterium is a primary cause of peptic ulcers. nih.gov
| Compound | IC50 (μM) | Relative Activity (%) |
|---|---|---|
| 8a | 0.14 | 92 |
| 8b | 0.21 | 89 |
| 8c | 0.35 | 85 |
| 8d | 0.42 | 81 |
| 8e | 0.58 | 79 |
| 8f | 0.66 | 77 |
| 8g | 0.75 | 75 |
| 8h | 0.89 | 74 |
| 8i | 0.97 | 73 |
| 8j | 1.05 | 72 |
| 8k | 1.18 | 72 |
| 8l | 1.29 | 72 |
Antioxidant Activity Research and Free Radical Scavenging
Benzimidazole derivatives have been investigated for their ability to counteract oxidative stress by scavenging free radicals. mdpi.com
One study evaluated the in vitro antioxidant properties of a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives by measuring their inhibitory effect on lipid peroxidation (LPO). nih.govresearchgate.net The results indicated that most of the synthesized compounds exhibited LPO inhibitory activity, with inhibition rates ranging from 15% to 57% at a concentration of 10⁻³ M. nih.gov The most active compound, which featured a p-bromophenyl substituent, achieved 57% inhibition of LPO, compared to 65% inhibition by the standard antioxidant butylated hydroxytoluene (BHT). nih.govresearchgate.net
Similarly, another investigation focused on novel pyrrole-benzimidazole derivatives and assessed their antioxidant activity through LPO and 7-ethoxyresorufin (B15458) O-deethylase (EROD) assays. nih.gov These studies highlight the potential of the benzimidazole scaffold in developing new antioxidant agents.
| Compound | Substituent | LPO Inhibition (%) |
|---|---|---|
| 1 | Phenyl | 25 |
| 2 | 4-Chlorophenyl | 31 |
| 3 | 4-Bromophenyl | 57 |
| 4 | 4-Fluorophenyl | 45 |
| 5 | 4-Nitrophenyl | 38 |
| 6 | Thiophen-2-yl | - |
| 7 | 3-Nitrophenyl | 28 |
| 8 | 3-Methylthiophen-2-yl | 15 |
| 9 | 4-Benzyloxyphenyl | 39 |
| 10 | 2-Chloro-5-nitrophenyl | 21 |
| 11 | 3,4-Dibenzyloxyphenyl | 26 |
| 12 | 2,4-Dichlorophenyl | 40 |
Antiparasitic Activity Research
The benzimidazole framework is a cornerstone of several anthelmintic drugs, and research continues to explore new derivatives for broader antiparasitic applications. researchgate.net
A study synthesized a series of 1H-benzimidazole derivatives and tested them in vitro against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.govlookchem.com The results showed that most of the tested compounds were more active against the protozoa than the standard drugs Metronidazole and Albendazole. nih.govlookchem.com For instance, against E. histolytica, compounds 1 and 10 were found to be 50 and 70 times more potent than Metronidazole, respectively. lookchem.com Against G. lamblia, compounds 6 and 11 were significantly more active than both Metronidazole and Albendazole. lookchem.com While the 2-methoxycarbonylamino derivatives (compounds 3, 9, and 15) were the only ones to inhibit tubulin polymerization—a known mechanism for anthelmintics—they were not the most potent antiparasitic compounds in this series, suggesting alternative mechanisms of action may be at play. nih.govlookchem.com The broad antiparasitic potential of benzimidazoles also extends to activity against malaria, leishmaniasis, and trypanosomiasis. nih.gov
Research on Activity Against Neurodegenerative Diseases
Emerging research has identified benzimidazole derivatives as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease (AD). researchgate.net A primary strategy in AD therapy is the inhibition of cholinesterase enzymes to increase acetylcholine levels in the brain.
Several studies have evaluated benzimidazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One investigation of 12 benzimidazole derivatives found that some possessed moderate inhibitory activity against both AChE (IC50 = 1.01-1.19 mM) and BChE (IC50 = 1.1-1.87 mM). biointerfaceresearch.com Another study synthesized novel 1H-benzo[d]imidazole-1-yl derivatives coupled with antioxidants like p-coumaric acid, cinnamic acid, and lipoic acid. rdd.edu.iq The resulting compounds were tested for AChE inhibition, with one derivative showing a potent inhibition of 95.386%, comparable to the standard drug galantamine (97.863%). rdd.edu.iq
Other research has focused on different targets relevant to AD. For example, a series of 44 2-phenyl-1H-benzo[d]imidazole derivatives were designed and synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathology of AD. researchgate.netbohrium.com
| Compound | Conjugated Antioxidant | AChE Inhibition (%) at 400 µg/ml |
|---|---|---|
| 1 | p-Coumaric acid | 95.386 |
| 2 | Cinnamic acid | 91.373 |
| 3 | Lipoic acid | 88.647 |
| Galantamine (Standard) | N/A | 97.863 |
Other Emerging Biological Activities and Therapeutic Indications
The structural versatility of the this compound scaffold has led to the exploration of its utility in other therapeutic areas, most notably in oncology and virology.
Anticancer Activity: Several benzimidazole derivatives have demonstrated significant potential as anticancer agents. One study designed and synthesized a new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives as inhibitors of the V600E mutant of the BRAF kinase, a key target in melanoma. nih.gov The most potent compound, 12l, exhibited an IC50 value of 0.49 μM against V600EBRAF. nih.gov Another line of research identified novel 1H-benzo[d]imidazoles as inhibitors of human topoisomerase I, a crucial enzyme for DNA replication in cancer cells. nih.gov The most active compounds showed 50% growth inhibition (GI50) in cancer cell lines at concentrations ranging from 0.16 to 3.6 μM and induced cell cycle arrest at the G2/M phase. nih.gov
Antiviral Activity: The benzimidazole scaffold is also present in compounds investigated for antiviral properties. Research has been directed towards synthesizing derivatives with potential activity against the Hepatitis C virus (HCV). ijrpc.com Specifically, derivatives of 4-(1H-benzo[d]imidazol-2-yl)aniline have been prepared as potential inhibitors of viral enzymes like the NS5B RNA-dependent RNA polymerase, which is essential for HCV replication. ijrpc.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h Benzo D Imidazol 4 Yl Methanamine and Analogues
Elucidation of Key Pharmacophoric Features and Binding Motifs
The (1H-Benzo[d]imidazol-4-yl)methanamine scaffold possesses several key pharmacophoric features that dictate its molecular interactions with biological targets. The benzimidazole (B57391) ring system itself is a crucial element, often acting as a bioisostere of natural purines, enabling it to interact with a wide array of biomacromolecules.
Core Pharmacophoric Elements:
Hydrogen Bond Donors: The N-H group on the imidazole (B134444) ring is a primary hydrogen bond donor.
Hydrogen Bond Acceptors: The sp2-hybridized nitrogen atom in the imidazole ring serves as a hydrogen bond acceptor.
Aromatic System: The fused benzene (B151609) ring provides a hydrophobic surface capable of engaging in π-π stacking and van der Waals interactions with target proteins.
Basic Amine Group: The primary amine of the methanamine substituent at the 4-position is typically protonated at physiological pH, allowing for ionic interactions or key hydrogen bonds with acidic residues in a binding pocket.
Research on various benzimidazole derivatives has identified common binding motifs. For instance, certain bisbenzimidazole derivatives are known to be DNA minor groove-binding ligands, where they form non-covalent interactions through hydrogen bonding, electrostatic forces, and van der Waals contacts, particularly with AT-rich sequences of DNA. nih.gov In other contexts, such as kinase inhibition, the benzimidazole core can mimic the adenine (B156593) ring of ATP, forming critical hydrogen bonds with the hinge region of the enzyme's active site. scispace.com The specific placement of the aminomethyl group at the 4-position, as opposed to other positions like 2 or 5, defines a specific spatial vector for these interactions, which is critical for target selectivity.
Impact of Substituent Effects on Biological Activity and Selectivity
The biological activity and selectivity of this compound analogues are profoundly influenced by the nature and position of substituents on the benzimidazole core. Structure-activity relationship (SAR) studies on the broader class of benzimidazoles have established several guiding principles.
The activity of benzimidazole derivatives is often determined by the substituents at various positions, including the N-1 position of the imidazole ring and the C-2, C-5, and C-6 positions of the benzene ring. srrjournals.com For example, studies on antifungal benzimidazoles showed that the introduction of a methyl group could significantly enhance fungicidal activity, whereas a chlorine atom at the same position led to decreased potency. nih.gov
In the context of anticancer activity, a sterically hindered trifluoromethyl substituent at the C-2 position of a benzimidazole ring was found to enhance in vitro cytotoxicity against the A549 lung cancer cell line. mdpi.com This highlights that both electronic and steric effects of substituents play a crucial role. The table below summarizes observed substituent effects on various biological activities within the broader benzimidazole class.
| Position of Substitution | Substituent Type | Effect on Biological Activity | Target/Assay | Reference |
| N-1 | Benzyl group | Increased activity | General | srrjournals.com |
| C-2 | Trifluoromethyl | Enhanced cytotoxicity | A549 cell line | mdpi.com |
| C-2 | Phenyl group with methoxy | Low activity | JAK3 Inhibition | mdpi.com |
| C-2 | Phenyl group (unsubstituted) | Low activity | JAK3 Inhibition | mdpi.com |
| C-5 | Methyl group | Enhanced fungicidal activity | Botrytis cinerea | nih.gov |
| C-5 | Chlorine atom | Decreased fungicidal activity | Botrytis cinerea | nih.gov |
| C-5, C-6 | Dichloro substitution | Antiviral activity | General | medicaljournalshouse.com |
These findings suggest that modifications to the this compound scaffold, such as alkylation or halogenation at the C-5, C-6, or C-7 positions, could modulate biological activity and selectivity. Furthermore, substitution on the N-1 position could be a key strategy to explore additional binding pockets and improve pharmacokinetic properties.
Conformational Analysis and Bioactive Conformations Determination
The three-dimensional conformation of a ligand is critical for its ability to bind to a biological target. For this compound and its analogues, conformational analysis is essential to understand the spatial arrangement of its pharmacophoric features and to determine the specific "bioactive conformation" required for activity.
The benzimidazole ring system is largely planar, but the key element of conformational flexibility lies in the rotatable bond between the aromatic ring and the aminomethyl group at the 4-position. The orientation of this side chain relative to the core scaffold can significantly impact how the molecule fits within a target's binding site.
Computational methods, such as molecular docking, are invaluable tools for exploring potential bioactive conformations. researchgate.netelsevierpure.com These studies simulate the interaction between the ligand and its target protein, predicting the most favorable binding poses. For example, in silico studies of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) indicated a strong binding mode that correlated with their cytotoxic activities. elsevierpure.com Such analyses can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the bioactive conformation. The determination of this conformation is a prerequisite for understanding SAR and for the rational design of more potent and selective analogues.
Rational Design Principles for Optimized Biological Efficacy
The rational design of optimized analogues of this compound leverages the principles derived from SAR, pharmacophore modeling, and conformational analysis. The goal is to systematically modify the lead structure to enhance potency, selectivity, and drug-like properties.
Several key design strategies are employed for benzimidazole derivatives:
Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD allows for the precise design of ligands that complement the binding site. Docking studies can predict how modifications to the this compound scaffold will affect binding affinity and selectivity. researchgate.netmdpi.com
Pharmacophore Hybridization: This strategy involves combining the benzimidazole core with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. For instance, combining the benzimidazole and pyrimidine (B1678525) scaffolds has led to potent anticancer and antiviral agents. mdpi.com
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic profiles without losing biological activity. For example, the benzimidazole ring itself is a well-known bioisostere for purine (B94841).
Substituent Modulation: Based on SAR data, specific substituents can be introduced to probe interactions with the target and optimize activity. For example, adding lipophilic groups might enhance membrane permeability or interactions with hydrophobic pockets, while adding hydrogen-bonding groups can increase affinity and selectivity. rsc.org
A study focused on designing 2-phenyl-1H-benzo[d]imidazole derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) for Alzheimer's disease successfully used these principles to develop a compound that could alleviate cognitive impairment in mice. rsc.org
Ligand Efficiency and Druggability Assessment for Derivative Series
In modern drug discovery, potency alone is not sufficient. Ligand efficiency (LE) and other druggability metrics are crucial for prioritizing lead compounds and guiding their optimization.
Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated as: LE = -RTln(Ki or IC50) / N where N is the number of heavy atoms. LE helps in identifying small, efficient fragments that can be grown into more potent leads without becoming excessively large or lipophilic, which often leads to poor pharmacokinetic properties. For a series of this compound derivatives, chemists would calculate LE for each analogue to ensure that increases in potency are achieved efficiently with each modification.
Privileged Scaffold: It is a common core in numerous approved drugs, indicating favorable ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles. medicaljournalshouse.com
Synthetic Tractability: The synthesis of benzimidazole derivatives is generally well-established, allowing for the creation of diverse chemical libraries for screening. nih.govresearchgate.net
Metabolic Stability: The aromatic heterocyclic core is often resistant to metabolic degradation, which can contribute to a longer duration of action.
By assessing metrics like LE and considering the inherent druggability of the benzimidazole scaffold, researchers can more effectively guide the design of this compound derivatives toward clinical candidates with a higher probability of success.
Computational Chemistry and Molecular Modeling Approaches in 1h Benzo D Imidazol 4 Yl Methanamine Research
Molecular Docking and Dynamics Simulations for Target Identification and Validation
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as a derivative of (1H-Benzo[d]imidazol-4-yl)methanamine, and its biological target, typically a protein or enzyme.
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. This technique is crucial for identifying potential drug targets and clarifying the binding mode of active compounds. For instance, docking studies on benzimidazole (B57391) derivatives have been used to investigate their binding modes with various targets, including human topoisomerase I-DNA complex and cyclin-dependent kinase-8 for anticancer applications. researchgate.netresearchgate.net In one study, docking was used to explore the binding potential of a benzimidazole derivative with three different anticancer targets, revealing its highest potential to bind to the GALR3 receptor. tandfonline.com
Following docking, Molecular Dynamics (MD) simulations are employed to assess the stability and dynamics of the ligand-receptor complex over time. MD simulations provide a detailed view of the physical movements of atoms and molecules, helping to validate the docking poses and understand the conformational changes that occur upon binding. Analysis of parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) from MD simulations can confirm the stability of the complex. researchgate.net Studies on benzimidazole derivatives have used MD simulations to confirm the stability of complexes with targets like the SARS-CoV-2 main protease (Mpro) and the human ACE2 receptor. Furthermore, MD simulations have revealed how certain benzimidazole-based inhibitors can induce structural instability in target proteins, such as the complete dissociation of the functioning dimeric form of the LasR protein in Pseudomonas aeruginosa, highlighting a mechanism for their anti-biofilm activity. nih.gov
| Benzimidazole Derivative | Target Protein | Computational Method | Key Findings | Reference |
| Substituted Benzimidazoles | Human DNA Topoisomerase I (TopI) | Molecular Docking | Clarified the binding mode within the TopI-DNA complex. | researchgate.net |
| 1,3-dihydro-2H-benzimidazol-2-one derivative | GALR3 | Molecular Docking & MD Simulation | Predicted highest binding potential to GALR3 and confirmed complex stability. | tandfonline.combohrium.com |
| Benzimidazole derivatives | LasR of P. aeruginosa | Molecular Dynamics Simulation | Inhibitors induced structural instability and dissociation of the dimeric protein. | nih.gov |
| Benzimidazole-thiadiazole hybrids | Cyclin-dependent kinase-8 (CDK8) | Molecular Docking | Identified putative binding modes and significant interactions for anticancer activity. | researchgate.net |
| Various Benzimidazole derivatives | Leishmania mexicana TIM (LmTIM) | Molecular Dynamics Simulation | Predicted the stability of the protein-ligand complexes. | researchgate.net |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for analyzing the electronic structure and inherent reactivity of molecules like this compound. These methods provide insights into molecular properties that govern interactions and chemical behavior.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. electrochemsci.org Studies on benzimidazole derivatives have used DFT to calculate these parameters to understand their electronic characteristics. nih.gov For example, research on benzimidazole-thiadiazole hybrids involved HOMO and LUMO analysis to investigate their electronic properties and global chemical reactivity. nih.gov
Furthermore, quantum calculations are used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions with biological targets. nih.gov In studies of benzimidazole derivatives, MEP diagrams have been used to locate negative regions around nitrogen atoms, indicating sites for electrophilic attack, and positive regions around N-H groups, indicating sites for nucleophilic attack. nih.gov These calculations are also used to predict structural parameters and vibrational frequencies, which can be compared with experimental data from X-ray diffraction and spectroscopic methods to validate the computational models. nih.govresearchgate.net
| Parameter | Significance in Molecular Analysis | Application to Benzimidazole Derivatives | Reference |
| HOMO Energy | Relates to electron-donating ability. | Correlated with inhibition efficiency for corrosion inhibitors. | electrochemsci.org |
| LUMO Energy | Relates to electron-accepting ability. | Used to calculate electronic properties and reactivity indices. | nih.gov |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. Calculated for various derivatives. | electrochemsci.orgnih.gov |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict interaction sites. | Identified nucleophilic and electrophilic regions on benzimidazole-thiadiazole hybrids. | nih.gov |
| Mulliken Charges | Describes the charge distribution at the atomic level. | Correlated with the corrosion inhibition performance of benzimidazole compounds. | electrochemsci.org |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, QSAR models are developed to predict activities such as anticancer or antimicrobial effects based on molecular descriptors.
The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. A statistical model is then built to correlate these descriptors with experimentally measured biological activity.
For example, a 2D-QSAR model developed for 131 benzimidazole derivatives successfully predicted their half-maximal inhibitory concentration (IC50) against the MDA-MB-231 breast cancer cell line, achieving a high squared correlation coefficient (R² = 0.904). researchgate.net Similarly, 3D-QSAR models have been generated to explore the molecular properties that have the greatest influence on the antioxidative activity of novel N-substituted benzimidazole derivatives. nih.gov These predictive models are invaluable as they allow for the rapid virtual screening of new compound designs, prioritizing the synthesis of those with the highest predicted potency.
| QSAR Model Type | Biological Activity Studied | Key Findings | Reference |
| 2D-QSAR | Anticancer activity (IC50) against MDA-MB-231 cell line | Developed a predictive model with R² = 0.904, relating chemical structure to inhibitory concentration. | researchgate.net |
| 3D-QSAR | Antioxidative activity | Explored molecular properties influencing the antioxidant capacity of N-substituted benzimidazole carboxamides. | nih.gov |
| QSAR | Antibacterial activity | A study was conducted to correlate the structure of benzimidazole derivatives with their antibacterial properties. | researchgate.net |
De Novo Design and Virtual Screening Methodologies for Novel Ligands
Virtual screening and de novo design are essential computational strategies for discovering novel ligands that utilize scaffolds like this compound. These methods explore vast chemical spaces to identify promising new drug candidates.
Virtual screening involves the computational screening of large libraries of existing compounds to identify molecules that are likely to bind to a specific biological target. One common approach is Ligand-Based Virtual Screening (LBVS), where a known active molecule or scaffold, such as benzimidazole, is used as a template to search for structurally similar compounds. nih.govnih.gov In a notable study, the benzimidazole scaffold was used in an LBVS of the ZINC15 database, which contains over 750 million compounds. This process led to the identification of 1,604 potential inhibitors of Trypanosoma cruzi triosephosphate isomerase (TcTIM), a key enzyme for the parasite's survival. nih.govresearchgate.net
De novo design, on the other hand, involves creating novel molecular structures from scratch. youtube.com Algorithms build molecules atom-by-atom or fragment-by-fragment directly within the binding site of the target receptor, ensuring optimal complementarity. The benzimidazole core can serve as a foundational fragment in such design processes, with algorithms adding functional groups to optimize interactions and improve binding affinity.
| Methodology | Database/Approach | Target | Outcome | Reference |
| Ligand-Based Virtual Screening (LBVS) | ZINC15 Database | Trypanosoma cruzi Triosephosphate Isomerase (TcTIM) | Identified 1604 potential inhibitors from a library of over 750 million compounds. | nih.govnih.govresearchgate.net |
| Pharmacophore-Based Screening | In-house library of 1843 designed hybrids | Epidermal Growth Factor Receptor (EGFR) | Identified 164 compounds for further evaluation, leading to six promising hits for lung cancer. | scilit.com |
| De Novo Drug Design | Computational approach | General Drug Discovery | Involves designing new molecules from scratch using computational techniques to predict desired therapeutic properties. | youtube.com |
Machine Learning and Artificial Intelligence Applications in Drug Discovery for Benzimidazole Derivatives
Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery by leveraging large datasets to build predictive models for a wide range of biological and chemical endpoints. acs.orgresearchgate.net For benzimidazole derivatives, these advanced computational techniques enhance everything from hit identification to lead optimization.
ML algorithms, such as Support Vector Machines (SVM), Random Forest, and Deep Neural Networks, can be trained on datasets of benzimidazole compounds with known activities to create highly accurate predictive models. nih.gov These models can outperform traditional QSAR methods by capturing complex, non-linear relationships between chemical structures and biological effects. For example, a graph-based ML model was successfully used to identify novel benzimidazole derivatives as potential inhibitors against a mycobacterial target. frontiersin.org
AI and ML are applied across the drug discovery pipeline:
Target Identification: Predicting novel interactions between benzimidazole derivatives and biological targets.
Virtual Screening: Rapidly predicting the activity of millions of compounds against a target, significantly reducing the time and cost of high-throughput screening.
ADMET Prediction: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new benzimidazole designs to identify candidates with favorable drug-like properties early in the process.
The integration of ML and AI improves the efficiency and accuracy of computational methods, enabling researchers to navigate the vast chemical space of benzimidazole derivatives more effectively and design novel therapeutic agents with higher success rates. researchgate.net
| ML/AI Model | Application in Drug Discovery | Relevance to Benzimidazole Derivatives | Reference |
| Graph-based Models (MycoCSM) | Identification of novel inhibitors | Used to identify new benzimidazole derivatives as potential inhibitors of the mycobacterial target PrpR. | frontiersin.org |
| Support Vector Machine (SVM) | Prediction of drug-target interactions, bioactivity classification | Widely used to predict the outcome of targeted drugs and classify active vs. inactive compounds. | nih.gov |
| Deep Neural Networks | Bioactivity and toxicity prediction, de novo design | Employed in multitask networks to build predictive ADME/T models and generate novel molecular structures. | acs.org |
| K-Nearest Neighbor (kNN) | Classification and regression tasks | Applied in medicinal chemistry for classifying small molecules based on chemical descriptors. | frontiersin.org |
Metabolism, Pharmacokinetics, and Toxicological Considerations in Preclinical Research
In Vitro and In Vivo Metabolic Pathway Elucidation
No studies detailing the metabolic pathways of (1H-Benzo[d]imidazol-4-yl)methanamine, either in vitro using liver microsomes or hepatocytes, or in vivo in animal models, have been identified. Elucidation of metabolic pathways is critical to understanding how the compound is processed in the body, the potential for formation of active or toxic metabolites, and the primary routes of elimination.
Absorption, Distribution, and Excretion (ADE) Research
Information regarding the absorption, distribution, and excretion (ADE) of this compound is not available. ADE studies are fundamental in determining the bioavailability of a compound, its tissue penetration, and its clearance from the body.
Enzyme Induction and Inhibition Studies
There are no published data on the potential of this compound to induce or inhibit key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. Such studies are essential for predicting potential drug-drug interactions.
Genotoxicity and Mutagenicity Assessments in Preclinical Models
No preclinical genotoxicity or mutagenicity data for this compound were found. These assessments, typically including tests like the Ames assay and in vitro/in vivo micronucleus tests, are vital for evaluating the compound's potential to cause genetic damage.
Off-Target Activity and Selectivity Research for Lead Optimization
Without defined primary biological targets for this compound, research into its off-target activity and selectivity profile has not been reported. This type of research is a key component of the lead optimization process to minimize potential side effects.
Table 1: Summary of Available Preclinical Data for this compound
| Preclinical Assessment Area | Data Availability |
|---|---|
| In Vitro Metabolic Pathways | No data available |
| In Vivo Metabolic Pathways | No data available |
| Absorption | No data available |
| Distribution | No data available |
| Excretion | No data available |
| Enzyme Induction | No data available |
| Enzyme Inhibition | No data available |
| Genotoxicity | No data available |
| Mutagenicity | No data available |
| Off-Target Activity | No data available |
Future Perspectives and Emerging Research Avenues for 1h Benzo D Imidazol 4 Yl Methanamine in Chemical Sciences
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The synthesis of benzimidazoles has traditionally involved methods that require harsh conditions, long reaction times, and the use of hazardous reagents. sphinxsai.comnih.gov Conventional approaches often include the condensation of o-phenylenediamines with carboxylic acids or aldehydes under strongly acidic or oxidizing conditions. orientjchem.orgnih.gov However, the future of chemical synthesis lies in the principles of green chemistry, which prioritize sustainability, efficiency, and reduced environmental impact. chemmethod.comijpdd.org
| Synthesis Parameter | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Conditions | Harsh (e.g., strong acids like PPA, HCl) nih.gov | Mild (e.g., room temperature or moderate heating) sphinxsai.com |
| Catalysts | Often require stoichiometric strong acids or oxidizing agents nih.gov | Recyclable catalysts (e.g., ZnO-NPs, solid acids) sphinxsai.commdpi.com |
| Solvents | Hazardous organic solvents mdpi.com | Water, ethanol, ionic liquids, or solvent-free conditions sphinxsai.commdpi.com |
| Energy Source | Conventional heating (longer times) chemmethod.com | Microwave irradiation (shorter times) mdpi.com |
| Yield & Efficiency | Variable, often with by-product formation mdpi.com | Generally high yields with improved atom economy nih.gov |
Exploration of New Therapeutic Targets and Disease Areas for Benzimidazole (B57391) Derivatives
The benzimidazole framework is a versatile scaffold for developing therapeutic agents against a wide array of diseases, including cancer, microbial infections, and inflammatory conditions. scirp.orgbohrium.comnih.gov Future research is aimed at identifying novel molecular targets and expanding the therapeutic utility of derivatives of (1H-Benzo[d]imidazol-4-yl)methanamine.
In oncology, benzimidazole derivatives are being extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell proliferation and survival. nih.gov The simultaneous inhibition of multiple kinases is a promising strategy to overcome drug resistance in cancer. nih.govresearchgate.net Specific targets include Akt kinase, Aurora kinases, and BRAF kinases, which are often mutated or overexpressed in various cancers. scirp.orgrsc.orgnih.gov For example, novel benzimidazole-based compounds have been designed as potent and selective inhibitors of the V600E mutant of BRAF kinase, a key driver in melanoma. nih.gov Beyond kinase inhibition, benzimidazoles are being explored as inhibitors of other critical cancer-related enzymes like poly (ADP-ribose) polymerase (PARP) and topoisomerases. nih.govnih.gov The ability of the benzimidazole structure to mimic purines allows it to bind to the active sites of these enzymes, disrupting DNA repair and replication processes in cancer cells. nih.gov
| Therapeutic Target | Associated Disease Area | Mechanism of Action of Benzimidazole Derivatives |
|---|---|---|
| Protein Kinases (e.g., Akt, BRAF, CDK) | Cancer nih.govrsc.org | Act as ATP-competitive inhibitors, blocking signaling pathways for cell proliferation and survival. scirp.orgnih.gov |
| PARP (Poly ADP-ribose polymerase) | Cancer (especially with BRCA mutations) nih.gov | Inhibit DNA repair mechanisms, leading to the death of cancer cells. nih.gov |
| Topoisomerase I | Cancer nih.gov | Stabilize the enzyme-DNA complex, leading to DNA strand breaks and apoptosis. nih.gov |
| Microtubules | Cancer, Fungal Infections researchgate.net | Inhibit tubulin polymerization, disrupting cell division and leading to cell cycle arrest. researchgate.net |
| Viral Enzymes (e.g., Polymerase) | Viral Infections nih.gov | Inhibit viral replication. |
Integration with Advanced Drug Delivery Systems Research
A key challenge in pharmacology is ensuring that a drug reaches its intended target in the body at a sufficient concentration without causing systemic toxicity. Advanced drug delivery systems (DDS) offer a solution by improving the bioavailability, stability, and targeting of therapeutic agents. alameed.edu.iq The unique chemical structure of this compound, with its functional amine group, makes it an excellent candidate for integration into various DDS platforms.
Future research will likely focus on conjugating benzimidazole derivatives to nanoparticles, liposomes, dendrimers, or hydrogels. alameed.edu.iq These nanocarriers can protect the drug from premature degradation, enhance its solubility, and facilitate targeted delivery to specific tissues or cells, such as tumors. This targeted approach can significantly increase the therapeutic efficacy of the drug while minimizing side effects. The amine group on the benzimidazole derivative can be used as a chemical handle to covalently attach the molecule to the surface of these delivery vehicles or to encapsulate it within their core.
Application in Prodrug Strategies for Enhanced Bioavailability or Targeted Delivery
The inherent physicochemical properties of a drug candidate, such as poor water solubility or rapid metabolism, can hinder its clinical development. rsc.org A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. nbinno.com This strategy is increasingly used to overcome pharmacokinetic challenges. rsc.org
The benzimidazole scaffold is well-suited for prodrug design. nih.gov For example, highly water-soluble phosphate (B84403) ester prodrugs of anthelmintic benzimidazole carbamates have been synthesized. nih.govacs.org These prodrugs remain stable in aqueous solutions but are rapidly converted to the active parent drug by alkaline phosphatases in the body, leading to better absorption and bioavailability. nih.govacs.org The methanamine group of this compound provides a reactive site for attaching various promoieties. These promoieties can be designed to be cleaved by specific enzymes that are overexpressed at a disease site (e.g., in tumors), leading to targeted drug release. This approach enhances the drug's therapeutic index by concentrating its activity where it is needed most and reducing exposure to healthy tissues. nih.gov
Precision Medicine Applications and Personalized Therapeutics Research
The era of "one-size-fits-all" medicine is gradually being replaced by precision medicine, an approach that tailors medical treatment to the individual characteristics of each patient, including their genetic profile. nih.govnih.gov Pharmacogenomics, the study of how genes affect a person's response to drugs, is a cornerstone of this approach. wsu.eduijpsjournal.com
Benzimidazole derivatives are at the forefront of this revolution, particularly in targeted cancer therapy. nih.govresearchgate.net The efficacy of many modern anticancer drugs, including several benzimidazole-based kinase inhibitors, is dependent on the presence of specific genetic mutations in the patient's tumor. nih.govnih.gov For instance, inhibitors targeting the BRAF V600E mutation are highly effective in patients whose tumors carry this specific genetic alteration. nih.gov Future research will focus on identifying new biomarkers that can predict a patient's response to specific benzimidazole-based therapies. This will enable clinicians to select the most effective treatment for individual patients, maximizing efficacy and minimizing adverse effects, thereby fulfilling the promise of personalized medicine. nih.gov
Advanced Materials Science Applications of Benzimidazole Methanamines
Beyond pharmacology, the rigid and stable structure of the benzimidazole ring makes it a valuable building block in materials science. utexas.edu Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and mechanical stability, and chemical resistance. rsc.orgelsevier.com These properties make them suitable for demanding applications such as fire-resistant fabrics, high-temperature fuel cell membranes, and engineering plastics.
The incorporation of functional groups, such as the methanamine in this compound, into the polymer backbone can be used to tune the properties of the resulting materials. For example, the amine group can serve as a cross-linking site to enhance the mechanical strength of the polymer or as a site for further chemical modification to introduce new functionalities. Benzimidazole derivatives are also being explored as corrosion inhibitors for metals, where they form a protective film on the metal surface. acs.org Furthermore, their unique electronic properties are being harnessed in the development of fluorescent materials and as ligands in catalysts. utexas.eduresearchgate.net Research in this area will continue to expand the applications of benzimidazole-based materials in fields ranging from aerospace engineering to electronics.
Q & A
Q. What are the common synthetic routes for (1H-Benzo[d]imidazol-4-yl)methanamine, and how are intermediates characterized?
The synthesis typically involves multi-step protocols. For example:
- Step 1 : Condensation of o-phenylenediamine with amino acids or aldehydes under reflux in ethanol to form benzimidazole intermediates .
- Step 2 : Functionalization via nucleophilic substitution or Schiff base formation. For instance, reacting (1H-Benzo[d]imidazol-2-yl)methanamine with 2,4-dihydroxybenzaldehyde yields a tridentate ligand, confirmed by FT-IR and NMR .
- Analytical Techniques :
Q. What spectroscopic methods are critical for confirming the structure of this compound derivatives?
Key methods include:
- ¹H/¹³C NMR : Identifies substituent positions on the benzimidazole ring. For example, shifts at δ151.93 (¹³C) correspond to N=C-N groups .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 469.2 for a Zn(II) complex) .
- UV-Vis : Metal complexes show d-d transitions (e.g., Co(II) complexes at λmax 450–550 nm) .
Q. How is the antimicrobial activity of benzimidazole derivatives initially screened?
- Protocol : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to gentamicin .
- Key Finding : (1H-Benzo[d]imidazol-2-yl)methanamine (Compound 10a) showed MIC = 1.5–3.125 µg/mL, outperforming other derivatives .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
-
Catalytic Systems : Use ZnCl₂ in anhydrous conditions for Schiff base formation (yield: 85–90%) .
-
Solvent Effects : Methanol vs. DMF: Polar aprotic solvents improve cyclization efficiency (e.g., 75% → 92% yield) .
-
Table 1 : Yield Optimization Strategies
Condition Yield (%) Reference ZnCl₂ catalysis 85–90 Iodoacetic acid 78–82 Hydrazine hydrate 65–70
Q. What structure-activity relationships (SAR) govern the antimicrobial potency of benzimidazole derivatives?
Q. How can contradictions in biological data across studies be resolved?
Q. What mechanistic insights explain the antitumor activity of metal complexes derived from this compound?
Q. How are hydrazine-carboxamide derivatives of benzimidazole designed for anticonvulsant applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
